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molecular formula C13H7Cl3N2O4 B8717501 3,4-dichloro-N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide CAS No. 95709-83-4

3,4-dichloro-N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide

Cat. No. B8717501
M. Wt: 361.6 g/mol
InChI Key: NUFLFFYSKACCKN-UHFFFAOYSA-N
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Patent
US06004738

Procedure details

2-Amino-4-chloro-5-nitrophenol (34.0g, 0. 18 mole) was slurried in ethyl acetate (250 ml). 3,4-Dichlorobenzoyl chloride (38.g, 0.18 mole) was added and the reaction mixture refluxed for 2 h. After cooling, the beige precipitate was filtered then slurried in hot ethyl acetate (200 ml). Filtration gave the product as a beige solid, 50.5 g, (77%), mp.263-265° C.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
0.18 mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][C:3]=1[OH:12].[Cl:13][C:14]1[CH:15]=[C:16]([CH:20]=[CH:21][C:22]=1[Cl:23])[C:17](Cl)=[O:18]>C(OCC)(=O)C>[Cl:13][C:14]1[CH:15]=[C:16]([CH:20]=[CH:21][C:22]=1[Cl:23])[C:17]([NH:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][C:3]=1[OH:12])=[O:18]

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
NC1=C(C=C(C(=C1)Cl)[N+](=O)[O-])O
Step Two
Name
Quantity
0.18 mol
Type
reactant
Smiles
ClC=1C=C(C(=O)Cl)C=CC1Cl
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture refluxed for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the beige precipitate was filtered
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)NC2=C(C=C(C(=C2)Cl)[N+](=O)[O-])O)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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